3-Chloro-5-nitrobenzaldehyde physicochemical properties
3-Chloro-5-nitrobenzaldehyde physicochemical properties
An In-depth Technical Guide to 3-Chloro-5-nitrobenzaldehyde for Advanced Research
This guide provides a comprehensive technical overview of 3-chloro-5-nitrobenzaldehyde (CAS No. 22233-54-1), a key chemical intermediate for professionals in research, drug discovery, and development. We will delve into its core physicochemical properties, spectroscopic profile, synthetic utility, and safety protocols, grounding all information in established chemical principles.
Strategic Importance in Chemical Synthesis
3-Chloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal and materials chemistry. Its molecular architecture, featuring an electrophilic aldehyde group activated by two potent electron-withdrawing groups (a chloro and a nitro group), makes it a highly reactive and versatile building block.[1][2] This heightened reactivity is pivotal for the construction of complex heterocyclic scaffolds, which form the core of numerous pharmaceutical agents.[2] Understanding the nuanced properties of this molecule is, therefore, crucial for its effective application in multi-step organic synthesis.
Core Physicochemical Properties
The fundamental properties of 3-Chloro-5-nitrobenzaldehyde are summarized below. These identifiers and characteristics are essential for laboratory handling, reaction setup, and regulatory compliance.
Chemical Identity & Structure
The structure of 3-Chloro-5-nitrobenzaldehyde is defined by a benzene ring substituted at positions 1, 3, and 5 with an aldehyde, a chlorine atom, and a nitro group, respectively.
Caption: Structure of 3-Chloro-5-nitrobenzaldehyde.
Tabulated Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 22233-54-1 | [1][3] |
| Molecular Formula | C₇H₄ClNO₃ | [1][3] |
| Molecular Weight | 185.56 g/mol | [1][3] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | Data not available. (For reference, isomer 2-chloro-5-nitrobenzaldehyde has a melting point of 75-77 °C) | N/A |
| Boiling Point | Data not available. (For reference, 3-nitrobenzaldehyde boils at 164 °C at 23 mmHg) | [4] |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents. | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
| InChI Key | KXGORBDLPVCCOJ-UHFFFAOYSA-N | [3] |
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is fundamental to verifying the identity and purity of 3-Chloro-5-nitrobenzaldehyde. While specific experimental spectra are not publicly cataloged, a detailed theoretical analysis based on established principles provides a reliable reference for researchers.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals in a deuterated solvent like CDCl₃. The powerful electron-withdrawing effects of the nitro (-NO₂) and aldehyde (-CHO) groups, and the moderate effect of the chloro (-Cl) group, will shift all aromatic protons significantly downfield.
| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde-H (C1-H) | ~10.1 | Singlet (s) | N/A | The aldehydic proton is highly deshielded by the adjacent carbonyl group and is characteristically found far downfield. |
| Aromatic-H (H-2) | ~8.7 | Triplet (t) | ~1.5 - 2.0 (meta) | Positioned between two strongly electron-withdrawing groups (aldehyde and chloro), this proton is expected to be the most deshielded of the aromatic protons. It will show small meta-coupling to H-4 and H-6. |
| Aromatic-H (H-4) | ~8.4 | Triplet (t) | ~1.5 - 2.0 (meta) | Flanked by the chloro and nitro groups, this proton is also significantly deshielded and will show meta-coupling to H-2 and H-6. |
| Aromatic-H (H-6) | ~8.3 | Triplet (t) | ~1.5 - 2.0 (meta) | Positioned between the aldehyde and nitro groups, this proton experiences strong deshielding and will show meta-coupling to H-2 and H-4. |
Rationale derived from analysis of similar compounds like 3-nitrobenzaldehyde.[5]
Predicted ¹³C NMR Spectrum
The carbon spectrum will reflect the electronic environment of each carbon atom. The carbonyl carbon will be the most downfield signal.
| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Aldehyde) | >185 | The carbonyl carbon is extremely electron-deficient and characteristically appears far downfield. |
| C-NO₂ | ~150 | The carbon atom attached to the highly electron-withdrawing nitro group is significantly deshielded. |
| C-Cl | ~136 | The carbon bonded to chlorine is deshielded due to chlorine's inductive effect. |
| C-CHO | ~135 | The carbon to which the aldehyde is attached (ipso-carbon) is deshielded. |
| Aromatic CH | 125-135 | The remaining aromatic carbons will appear in this region, with their exact shifts influenced by the cumulative electronic effects of the three substituents. |
Expected Infrared (IR) Spectroscopy Data
The IR spectrum provides a definitive fingerprint of the functional groups present. Key absorption bands are predicted below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics | Reference(s) |
| Aldehyde (C=O) | Stretch | ~1705 - 1720 | Strong, sharp, and highly characteristic absorption for an aromatic aldehyde. | [6] |
| Aldehyde (C-H) | Stretch (Fermi Doublet) | ~2720 and ~2820 | Two distinct, weaker bands that are diagnostic for the aldehyde C-H bond. | [6] |
| Nitro (N-O) | Asymmetric Stretch | ~1520 - 1560 | Strong and intense absorption. | [6] |
| Nitro (N-O) | Symmetric Stretch | ~1340 - 1360 | Strong and intense absorption. | [6] |
| Aromatic (C=C) | Stretch | ~1600, ~1475 | Medium intensity bands characteristic of the benzene ring. | [6] |
| Aromatic (C-H) | Stretch | >3000 | Weaker absorptions just above the 3000 cm⁻¹ threshold. | [6] |
| C-Cl | Stretch | ~700 - 800 | A medium to strong band in the fingerprint region. | N/A |
Synthesis and Purification Protocol
The synthesis of 3-chloro-5-nitrobenzaldehyde is most logically achieved via the electrophilic nitration of 3-chlorobenzaldehyde. The directing effects of the substituents are key to the outcome. The chloro group is ortho-, para-directing, while the aldehyde is a meta-director. Their combined influence directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-5 position, which is meta to the aldehyde and ortho to the chlorine.
Representative Synthesis Workflow
Caption: General workflow for synthesis and purification.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methods for aromatic nitration and should be performed with all appropriate safety precautions.[7][8]
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C. Slowly add 10 mL of concentrated nitric acid dropwise, ensuring the internal temperature does not exceed 10°C. The formation of the nitronium ion (NO₂⁺) is highly exothermic and requires careful temperature control to prevent side reactions.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5°C, add 14 g (0.1 mol) of 3-chlorobenzaldehyde dropwise over 30-45 minutes. Maintaining the temperature below 5°C is critical to maximize regioselectivity and yield.
-
Reaction: Stir the mixture vigorously at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with constant stirring. This quenches the reaction and precipitates the water-insoluble product.
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove residual mineral acids.
-
Purification: The primary method for purification is recrystallization. Suspend the crude solid in a minimal amount of hot methanol, adding water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[9]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum at 40-50°C to a constant weight.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-chloro-5-nitrobenzaldehyde is dominated by the electrophilic character of the aldehyde's carbonyl carbon. The strong electron-withdrawing nature of the meta-positioned nitro and chloro groups significantly enhances this electrophilicity, making the compound an excellent substrate for nucleophilic attack.[2]
This property is extensively exploited in the synthesis of heterocyclic compounds, which are scaffolds of paramount importance in drug discovery.[10]
Caption: Role as a precursor in heterocyclic synthesis.
Key applications include:
-
Benzimidazole Synthesis: Condensation with o-phenylenediamines to form benzimidazole derivatives, a core structure in proton pump inhibitors and anthelmintic drugs.[2]
-
Pyrazolopyridine Synthesis: Used in multi-component reactions with aminopyrazoles to generate pyrazolopyridines, which are investigated as kinase inhibitors for cancer therapy.[2][11]
-
Dihydropyridine Synthesis: Acts as a key precursor in the Hantzsch dihydropyridine synthesis, leading to calcium channel blockers used to treat hypertension.[4]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Chloro-5-nitrobenzaldehyde is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1]
-
Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.
References
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Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]
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PubChem. 3-Chloro-5-nitrobenzaldehyde. [Link]
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Wikipedia. 3-Nitrobenzaldehyde. [Link]
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PrepChem.com. Synthesis of 2-nitro-5-chlorobenzaldehyde. [Link]
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ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... [Link]
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PubChemLite. 3-chloro-5-nitrobenzaldehyde (C7H4ClNO3). [Link]
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Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]
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Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzaldehyde. [Link]
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SpectraBase. 3-Nitrobenzaldehyde - Optional[FTIR] - Spectrum. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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ResearchGate. (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]
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Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. [Link]
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